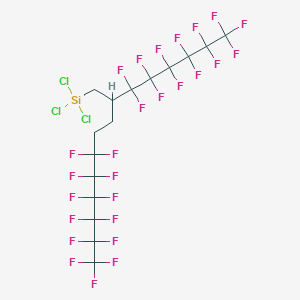
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-(tridecafluorohexyl)decyltrichlorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]- is a specialized organosilicon compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high hydrophobicity and chemical resistance. This compound is often used in surface modification applications to create superhydrophobic surfaces.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]- typically involves the reaction of a perfluorinated alkyl iodide with trichlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Perfluorinated alkyl iodide+Trichlorosilane→Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]-
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]- undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as alcohols or amines.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Major Products
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxane polymers.
Substitution: Alkoxysilanes, aminosilanes, or thiolsilanes.
科学的研究の応用
Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]- has a wide range of applications in scientific research:
Surface Modification: Used to create superhydrophobic and oleophobic surfaces for various applications, including self-cleaning materials and anti-fouling coatings.
Biomedical Applications: Utilized in the development of biocompatible coatings for medical devices.
Chemical Synthesis: Acts as a reagent in the synthesis of other organosilicon compounds.
Nanotechnology: Employed in the fabrication of nanostructured materials with unique surface properties.
作用機序
The primary mechanism of action for Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]- involves the formation of self-assembled monolayers (SAMs) on various substrates. The trichlorosilane groups react with hydroxyl groups on the substrate surface, forming strong covalent bonds and releasing hydrochloric acid. This results in a densely packed monolayer with the fluorinated alkyl chains oriented away from the surface, imparting hydrophobic and oleophobic properties .
類似化合物との比較
Similar Compounds
- Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
- Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-
- 1H,1H,2H,2H-Perfluorooctyltrichlorosilane
Uniqueness
Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]- is unique due to its extended perfluorinated alkyl chain, which provides superior hydrophobic and oleophobic properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring extreme resistance to water and oil.
特性
CAS番号 |
1621953-16-9 |
|---|---|
分子式 |
C16H7Cl3F26Si |
分子量 |
827.6 g/mol |
IUPAC名 |
trichloro-[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]silane |
InChI |
InChI=1S/C16H7Cl3F26Si/c17-46(18,19)3-4(6(22,23)8(26,27)10(30,31)12(34,35)14(38,39)16(43,44)45)1-2-5(20,21)7(24,25)9(28,29)11(32,33)13(36,37)15(40,41)42/h4H,1-3H2 |
InChIキー |
DNAXFVIUOFWRIJ-UHFFFAOYSA-N |
正規SMILES |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]-](/img/structure/B12351087.png)
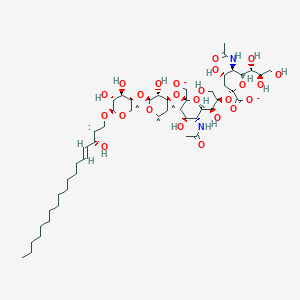
![N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1,4,5,6-tetrahydropyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12351105.png)

aminehydrochloride](/img/structure/B12351121.png)
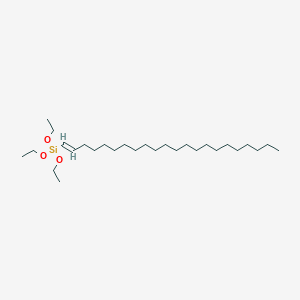
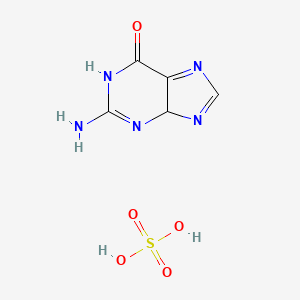
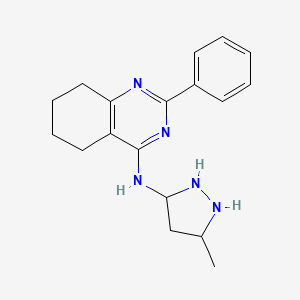

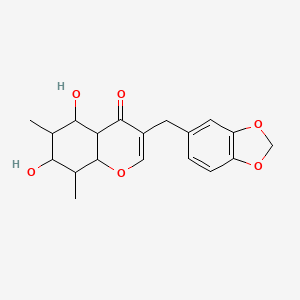
![Butanedioic acid, 1-[(1S,2E,4E)-1-[(2R,5S,7R,8S)-2-butyl-7-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-8-methyl-1,6-dioxaspiro[4.5]dec-2-yl]-5-carboxy-4-methyl-2,4-pentadien-1-yl] ester](/img/structure/B12351155.png)

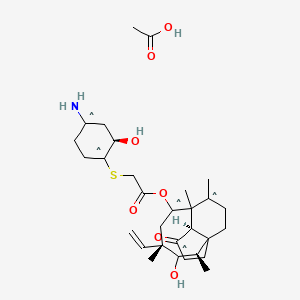
![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12351178.png)
